

spectroscopic data of trans-Hexahydroisobenzofuran-1,3-dione (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *trans-Hexahydroisobenzofuran-1,3-dione*

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Spectroscopic Data of trans-Hexahydroisobenzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **trans-hexahydroisobenzofuran-1,3-dione** (also known as trans-1,2-cyclohexanedicarboxylic anhydride). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **trans-hexahydroisobenzofuran-1,3-dione**.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------------|
| ~2.9 - 3.1 | Multiplet | 2H | H-3a, H-7a |
| ~1.8 - 2.0 | Multiplet | 2H | H-4ax, H-7ax |
| ~1.6 - 1.8 | Multiplet | 2H | H-5ax, H-6ax |
| ~1.3 - 1.5 | Multiplet | 4H | H-4eq, H-7eq, H-5eq, H-6eq |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The assignments are based on the expected chemical environment of the protons.

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------|
| ~172 | C=O (C-1, C-3) |
| ~45 | C-3a, C-7a |
| ~25 | C-5, C-6 |
| ~22 | C-4, C-7 |

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode |
|--------------------------------|-----------|-------------------------------------|
| ~2940, ~2860 | Strong | C-H stretch (cyclohexane ring) |
| ~1850 | Strong | C=O stretch (anhydride, symmetric) |
| ~1780 | Strong | C=O stretch (anhydride, asymmetric) |
| ~1230 | Strong | C-O-C stretch (anhydride) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 154 | Moderate | [M] ⁺ (Molecular Ion) |
| 110 | Moderate | [M - CO ₂] ⁺ |
| 82 | Strong | [C ₆ H ₁₀] ⁺ (Cyclohexene) |
| 81 | High | [C ₆ H ₉] ⁺ |
| 54 | High | [C ₄ H ₆] ⁺ (Butadiene) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **trans-hexahydroisobenzofuran-1,3-dione** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

- Spectrometer: A Bruker Avance III 400 MHz spectrometer (or equivalent).

- ^1H NMR:
 - Frequency: 400 MHz
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
- ^{13}C NMR:
 - Frequency: 100 MHz
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount (2-5 mg) of solid **trans-hexahydroisobenzofuran-1,3-dione** is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
- A drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

Instrumentation and Parameters:

- Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
- Technique: Transmission

- Scan range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of scans: 16

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. Electron Ionization (EI) is the typical method used.

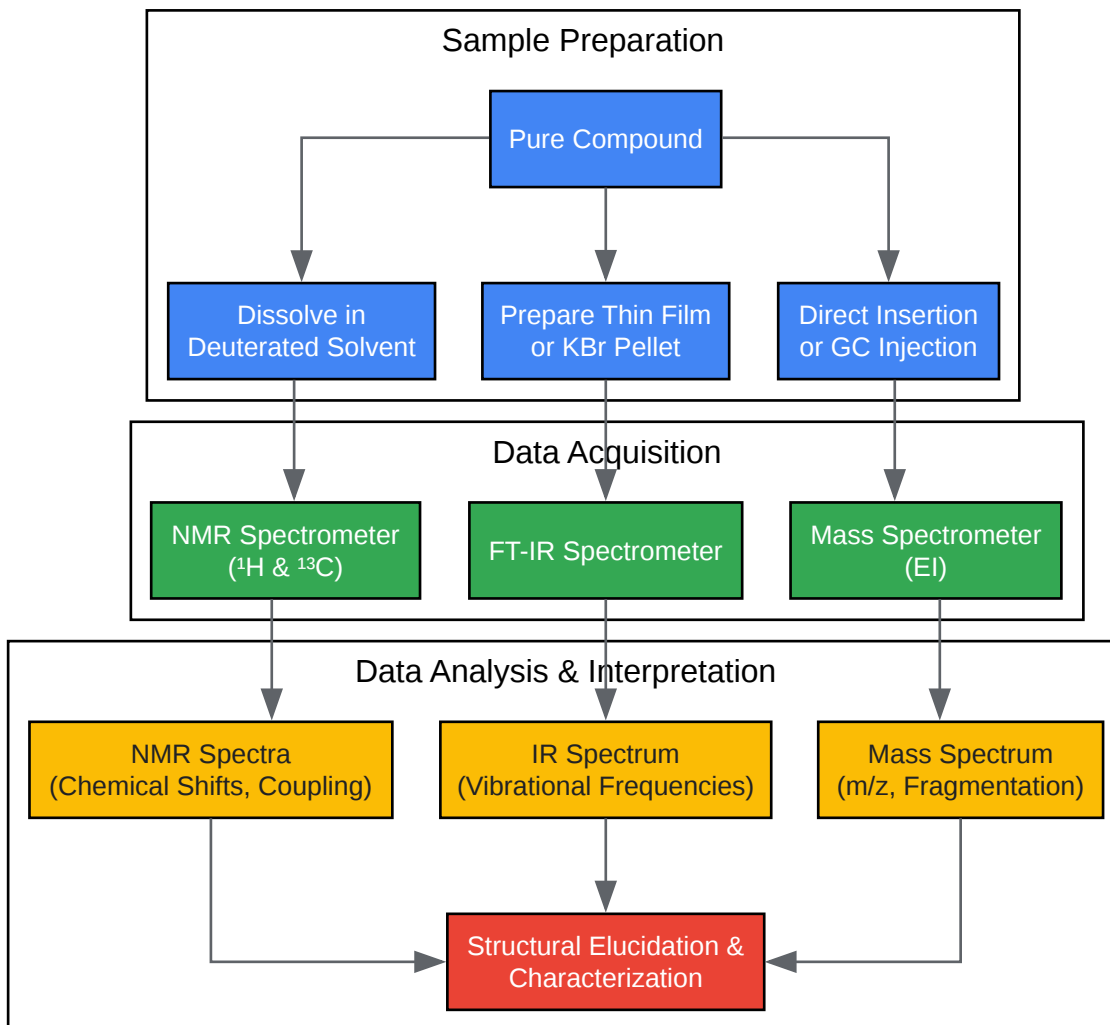
Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer with an electron ionization source, such as a single quadrupole or time-of-flight (TOF) analyzer.
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 $^{\circ}\text{C}$.
- Mass Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **trans-hexahydroisobenzofuran-1,3-dione**.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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